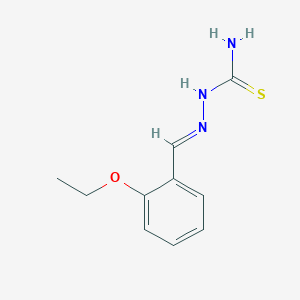
2-Ethoxybenzaldehyde thiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxybenzaldehyde thiosemicarbazone is a chemical compound with the molecular formula C10H13N3OS. It is a derivative of thiosemicarbazone, which is known for its diverse biological activities and coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethoxybenzaldehyde thiosemicarbazone can be synthesized through the condensation reaction between 2-ethoxybenzaldehyde and thiosemicarbazide. The reaction typically occurs in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
2-Ethoxybenzaldehyde+Thiosemicarbazide→2-Ethoxybenzaldehyde thiosemicarbazone+Water
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxybenzaldehyde thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiosemicarbazone moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced forms.
Substitution: Various substituted thiosemicarbazone derivatives
Scientific Research Applications
2-Ethoxybenzaldehyde thiosemicarbazone has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and material properties.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for biological studies.
Medicine: Thiosemicarbazone derivatives, including this compound, are investigated for their anticancer properties. .
Mechanism of Action
The mechanism of action of 2-ethoxybenzaldehyde thiosemicarbazone involves its ability to chelate metal ions, forming stable complexes. These complexes can interfere with biological processes, such as enzyme activity and DNA synthesis, leading to cytotoxic effects. The compound’s ability to generate reactive oxygen species (ROS) also contributes to its anticancer properties by inducing apoptosis in cancer cells .
Comparison with Similar Compounds
- 2-Hydroxybenzaldehyde thiosemicarbazone
- 2-Methoxybenzaldehyde thiosemicarbazone
- 4-Ethoxybenzaldehyde thiosemicarbazone
Comparison: 2-Ethoxybenzaldehyde thiosemicarbazone is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a distinct candidate for various applications .
Properties
Molecular Formula |
C10H13N3OS |
|---|---|
Molecular Weight |
223.30 g/mol |
IUPAC Name |
[(E)-(2-ethoxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C10H13N3OS/c1-2-14-9-6-4-3-5-8(9)7-12-13-10(11)15/h3-7H,2H2,1H3,(H3,11,13,15)/b12-7+ |
InChI Key |
LEUDDSAVHRMERK-KPKJPENVSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/NC(=S)N |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-({2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11988696.png)
![3-methyl-N-{2,2,2-trichloro-1-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}butanamide](/img/structure/B11988700.png)

![5-(2,5-dimethoxyphenyl)-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11988707.png)
![7-(2-chlorobenzyl)-8-[(2-hydroxypropyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11988720.png)
![N'-[(E)-(3,5-Ditert-butyl-4-methylphenyl)methylidene]-2-(2-methyl-1H-benzimidazol-1-YL)acetohydrazide](/img/structure/B11988724.png)

![6-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]-3-methylbutanoate](/img/structure/B11988730.png)
![N-[(E)-(4-bromophenyl)methylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B11988761.png)


![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11988789.png)

